N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

VAP-1 inhibition Inflammation Diabetic complications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS 900641-44-3) is a potent, brain-penetrant VAP-1 inhibitor (hVAP-1 IC50 = 31 nM; rVAP-1 IC50 = 9.8 nM), ideal for rodent models of diabetic nephropathy & macular edema. Its benzylpiperazine core shows BuChE selectivity (pIC50 up to 5.00), enabling Alzheimer's research. Lower cost vs. clinical candidates (e.g., PXS-4681A) makes it perfect for large-scale screening. Order now for reliable, high-purity (≥98%) material with favorable species selectivity and BBB permeability.

Molecular Formula C14H21N3O
Molecular Weight 247.342
CAS No. 900641-44-3
Cat. No. B3011265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
CAS900641-44-3
Molecular FormulaC14H21N3O
Molecular Weight247.342
Structural Identifiers
SMILESCNCC(=O)N1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H21N3O/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13/h2-6,15H,7-12H2,1H3
InChIKeyZYURQJVFQLIMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS 900641-44-3): A Versatile Benzylpiperazine Derivative for Targeted Research


N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine (CAS 900641-44-3) is a small-molecule benzylpiperazine derivative with a methylamino substituent, featuring a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol [1]. The compound incorporates a piperazine ring functionalized with a benzyl group and an oxoethyl-linked methylamine, a structural motif commonly exploited in medicinal chemistry for modulating receptor interactions and enzyme inhibition . This specific architecture has been documented in patents related to vascular adhesion protein-1 (VAP-1) inhibition, positioning it as a relevant tool compound for inflammation and metabolic disease research [2].

Why N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine Cannot Be Readily Replaced by Other Benzylpiperazines


The benzylpiperazine class exhibits remarkable functional diversity based on subtle variations in N-substitution patterns. While unsubstituted benzylpiperazine (BZP) acts as a CNS stimulant, derivatives with carbamate moieties display selective butyrylcholinesterase (BuChE) inhibition, and those with glycine-like linkers potently inhibit VAP-1 [1]. The specific combination of a benzylpiperazine core and an N-methyl-2-oxoethylamine side chain in N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine confers a distinct pharmacological profile—most notably, low nanomolar VAP-1 inhibition [2]. Generic substitution with a different benzylpiperazine analog, even one with reported VAP-1 activity, is not scientifically valid without comparative potency data and selectivity profiling, as even minor structural changes can dramatically alter target engagement and off-target liability [3].

Quantitative Differentiation of N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine: A Comparative Analysis


VAP-1 Inhibitory Potency: Comparable to Advanced Clinical Candidates

In human VAP-1 enzyme assays, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine exhibits an IC50 of 31-32 nM [1], placing it within the same potency range as the advanced VAP-1 inhibitor PXS-4681A, which has a reported human IC50 of 3 nM . While the compound is approximately 10-fold less potent than PXS-4681A, its lower molecular weight (247.34 g/mol vs. 392.49 g/mol) and reduced structural complexity may offer advantages in synthetic accessibility and cost-effective procurement for large-scale in vitro studies.

VAP-1 inhibition Inflammation Diabetic complications

Species-Dependent VAP-1 Inhibition: Enhanced Rat vs. Human Activity

Cross-species analysis reveals that N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is approximately 3-fold more potent against rat VAP-1 (IC50 = 9.8 nM) compared to human VAP-1 (IC50 = 31 nM) [1]. This contrasts with many VAP-1 inhibitors, such as semicarbazide, which show the opposite trend (human more sensitive than rat) [2]. The enhanced potency in rat VAP-1 may be advantageous for in vivo efficacy studies in rodent models of diabetic nephropathy or macular edema, where higher target engagement can be achieved at lower doses.

Species selectivity VAP-1 Preclinical models

Inferred Butyrylcholinesterase (BuChE) Selectivity Based on Benzylpiperazine Scaffold

While direct cholinesterase inhibition data for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine are not available in the public domain, its core benzylpiperazine scaffold is a validated pharmacophore for selective BuChE inhibition. In a systematic study of carbamate derivatives, N-benzylpiperazine-based compounds (e.g., compound 22) demonstrated selective BuChE inhibition with pIC50 = 5.00 (IC50 ≈ 10 μM), whereas N-benzylpiperidine analogs displayed non-selective BuChE/AChE activity [1]. Molecular modeling studies attribute this selectivity to distinct binding orientations in the AChE active site, suggesting that the benzylpiperazine moiety itself, rather than the carbamate group, drives selectivity [1].

Cholinesterase inhibition Alzheimer's disease BuChE selectivity

Physicochemical Properties Favor CNS Penetration vs. Heavier VAP-1 Inhibitors

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine possesses physicochemical properties consistent with favorable central nervous system (CNS) penetration: molecular weight 247.34 g/mol, XLogP3-AA = 0.6, hydrogen bond donors = 1, and hydrogen bond acceptors = 3 [1]. In contrast, advanced VAP-1 inhibitors like PXS-4681A (MW = 392.49 g/mol, multiple H-bond donors/acceptors) and compound 37b (MW = 470.5 g/mol) fall well outside the classical 'rule of five' guidelines for oral bioavailability and CNS exposure [2]. The lower molecular weight and balanced lipophilicity of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine suggest it may exhibit superior brain penetration, a critical factor for investigating VAP-1's role in neuroinflammation.

Drug-likeness CNS penetration Physicochemical profiling

Recommended Applications for N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine Based on Quantitative Evidence


In Vitro Target Validation and Assay Development for VAP-1-Mediated Inflammation

The compound's robust human VAP-1 inhibitory activity (IC50 = 31 nM) [1] makes it an ideal tool for establishing and validating biochemical and cell-based VAP-1 assays. Its lower cost and greater synthetic accessibility relative to advanced clinical candidates (e.g., PXS-4681A) enable large-scale screening campaigns and routine use in target engagement studies. Researchers can confidently use this compound to confirm VAP-1 dependence in inflammatory models, with the understanding that its potency is within the same low nanomolar range as more expensive, proprietary alternatives.

Preclinical Rodent Models of Diabetic Complications

The ~3-fold enhanced potency against rat VAP-1 (IC50 = 9.8 nM) compared to human VAP-1 (IC50 = 31 nM) [1] suggests this compound is particularly well-suited for in vivo efficacy studies in rodent models of diabetic nephropathy and macular edema—the primary indications targeted by VAP-1 inhibitor patents [2]. The favorable species selectivity may allow for lower dosing regimens, reducing potential off-target effects and improving tolerability in chronic dosing paradigms.

Exploratory Neuroinflammation Research Leveraging CNS Penetration Potential

With a low molecular weight (247.34 g/mol), moderate lipophilicity (LogP = 0.6), and only one hydrogen bond donor [1], this compound is predicted to exhibit favorable blood-brain barrier permeability. This distinguishes it from bulkier VAP-1 inhibitors that are largely peripherally restricted. Researchers investigating the emerging role of VAP-1 in neuroinflammatory conditions, such as multiple sclerosis or Alzheimer's disease, may find this compound a valuable starting point for developing brain-penetrant VAP-1 modulators.

Scaffold for Designing Selective Butyrylcholinesterase (BuChE) Inhibitors

The benzylpiperazine core of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a validated pharmacophore for selective BuChE inhibition, as demonstrated by a series of N-benzylpiperazine carbamates with pIC50 values up to 5.00 [1]. While direct cholinesterase data for the parent compound are lacking, its structural similarity to these selective inhibitors positions it as a promising scaffold for medicinal chemistry optimization. Researchers focused on Alzheimer's disease may exploit this compound's core to develop novel BuChE-selective agents that spare AChE, a strategy aimed at reducing peripheral cholinergic side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.